molecular formula C10H12ClNO2 B1439209 2-Tert-butyl-6-chloropyridine-4-carboxylic acid CAS No. 1170999-92-4

2-Tert-butyl-6-chloropyridine-4-carboxylic acid

Cat. No.: B1439209
CAS No.: 1170999-92-4
M. Wt: 213.66 g/mol
InChI Key: KFSUWIKTBQSUJX-UHFFFAOYSA-N
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Description

2-Tert-butyl-6-chloropyridine-4-carboxylic acid is a chemical compound with the molecular formula C10H12ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a tert-butyl group at the 2-position, a chlorine atom at the 6-position, and a carboxylic acid group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-6-chloropyridine-4-carboxylic acid typically involves the chlorination of 2-tert-butylpyridine followed by carboxylation. One common method includes the following steps:

    Chlorination: 2-tert-butylpyridine is reacted with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 6-position.

    Carboxylation: The chlorinated intermediate is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) to form the carboxylic acid group at the 4-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-6-chloropyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more oxidized state, such as a carboxylate salt.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid group, while oxidizing agents like potassium permanganate (KMnO4) can oxidize it.

    Esterification: Acid catalysts such as sulfuric acid (H2SO4) are commonly used for esterification reactions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atom.

    Oxidation and Reduction: Products include alcohols or carboxylate salts, depending on the reaction conditions.

    Esterification: Products include esters derived from the reaction of the carboxylic acid group with alcohols.

Scientific Research Applications

2-Tert-butyl-6-chloropyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-6-chloropyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and chlorine atom can influence the compound’s binding affinity and selectivity towards these targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-4-chloropyridine: This compound lacks the carboxylic acid group at the 4-position, which can significantly alter its chemical reactivity and biological activity.

    4-Tert-butyl-2-chloropyridine:

Uniqueness

2-Tert-butyl-6-chloropyridine-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both the tert-butyl group and the carboxylic acid group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

2-Tert-butyl-6-chloropyridine-4-carboxylic acid (CAS No. 1170999-92-4) is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is characterized by a pyridine ring substituted with a tert-butyl group and a chlorine atom, along with a carboxylic acid functional group. The unique structure suggests possible interactions with various biological targets, making it a candidate for pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of various biochemical pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Antimicrobial Activity

Studies have shown that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar activities.

Anticancer Properties

Research indicates that certain pyridine derivatives can inhibit cancer cell proliferation. For example, compounds with structural similarities have been tested against human cancer cell lines, showing cytotoxic effects. The mechanism often involves the inhibition of specific kinases or other cellular targets critical for cancer cell survival.

Anti-inflammatory Effects

The compound's carboxylic acid group may contribute to anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. In vitro studies on similar compounds have reported IC50 values indicating potent inhibition of COX activity.

Study on Anticancer Activity

A study evaluated the anticancer potential of several pyridine derivatives, including those structurally related to this compound. The results indicated varying degrees of cytotoxicity against colon carcinoma cells (HT29), measured using the sulforhodamine B (SRB) assay. The study found that modifications in the substituents significantly affected the potency of these compounds.

Compound NameIC50 (µM)Cell Line
Compound A5.0HT29
Compound B10.0HT29
This compoundTBDTBD

Anti-inflammatory Activity Assessment

In another investigation focusing on anti-inflammatory properties, compounds similar to this compound were tested for their ability to inhibit COX enzymes. The study reported IC50 values comparable to standard anti-inflammatory drugs.

Compound NameCOX Inhibition IC50 (µM)
Compound X0.04
Compound Y0.05
This compoundTBD

Properties

IUPAC Name

2-tert-butyl-6-chloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-10(2,3)7-4-6(9(13)14)5-8(11)12-7/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSUWIKTBQSUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170999-92-4
Record name 2-tert-butyl-6-chloropyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.0 g (4.39 mmol) of methyl 2-tert-butyl-6-chloroisonicotinate [lit.: O. Isler et al., Helvetica Chimica Acta 1955, 38 (4), 1033-1046] in 17 ml of THF and 8.8 ml (8.8 mmol) of 1 M aqueous sodium hydroxide solution were heated under reflux for 30 min. After cooling, the mixture was adjusted to pH 1 with concentrated hydrochloric acid and concentrated almost completely on a rotary evaporator. The solid formed was filtered off, washed with a little water and dried. This gave 870 mg (93% of theory) of the title compound.
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1 g
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( 4 )
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8.8 mL
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17 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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